

2,4,4-Trimethylhexane chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,4-Trimethylhexane**

Cat. No.: **B091184**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Structure of **2,4,4-Trimethylhexane**

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the molecular structure of **2,4,4-trimethylhexane**. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

2,4,4-Trimethylhexane is a branched alkane with the chemical formula C9H20.^{[1][2]} Its structure consists of a hexane backbone with one methyl group at position 2 and two methyl groups at position 4.

Molecular Identifiers

Identifier	Value
IUPAC Name	2,4,4-trimethylhexane[1]
CAS Number	16747-30-1[1][2]
Molecular Formula	C9H20[1][2]
Molecular Weight	128.25 g/mol [1]
Canonical SMILES	CCC(C)(C)CC(C)C[1]
InChI	InChI=1S/C9H20/c1-6-9(4,5)7-8(2)3/h8H,6-7H2,1-5H3[1][2]
InChIKey	SVEMKBCPZYWEPEH-UHFFFAOYSA-N[1][2]

Molecular Structure Diagram

Caption: 2D representation of the **2,4,4-Trimethylhexane** molecule.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2,4,4-trimethylhexane** is presented below.

Physical Properties

Property	Value
Boiling Point	131 °C[3]
Melting Point	-113 °C[3]
Density	0.724 g/mL[3]
Refractive Index	1.407[3]

Thermodynamic Properties

Property	Value
Molar Volume	177.2 mL/mol ^[3]
Molecular Refractive Power	43.66 mL/mol ^[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,4,4-trimethylhexane**.

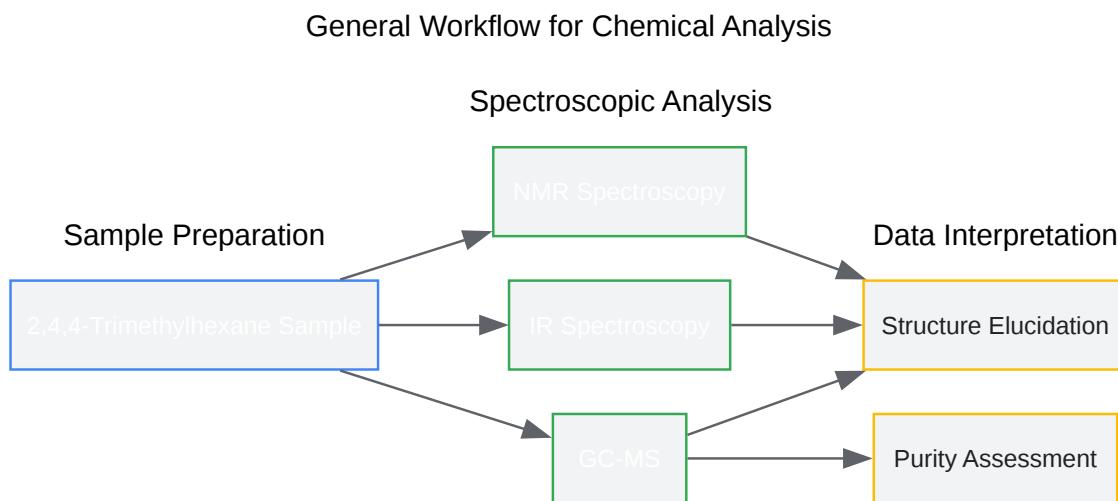
Mass Spectrometry

The mass spectrum of **2,4,4-trimethylhexane** can be obtained via Gas Chromatography-Mass Spectrometry (GC-MS).^[1] The NIST WebBook provides mass spectral data for this compound.^[2]

Infrared (IR) Spectroscopy

The IR spectrum of **2,4,4-trimethylhexane** exhibits characteristic alkane absorptions. The C-H stretching vibrations are typically observed in the 2850-2960 cm⁻¹ region. C-H bending vibrations for methyl and methylene groups appear around 1450-1465 cm⁻¹ and 1375 cm⁻¹, respectively.^[4] The NIST WebBook also contains IR spectral data for **2,4,4-trimethylhexane**.^[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy


For alkanes, proton (¹H) NMR resonances are typically found in the highly shielded region of the spectrum, usually between 0.5 and 1.5 ppm.^[4] Carbon-13 (¹³C) NMR chemical shifts for alkanes are also well-established, with primary carbons (CH₃) appearing at 8-30 ppm, secondary carbons (CH₂) at 15-55 ppm, tertiary carbons (CH) at 20-60 ppm, and quaternary carbons at a similar range but with characteristically weak signals.^[4]

Experimental Protocols

While specific experimental protocols for the acquisition of the cited data for **2,4,4-trimethylhexane** are not readily available in the public domain, the following sections describe

generalized, standard methodologies for the analysis of a liquid alkane.

General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the chemical analysis of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **2,4,4-trimethylhexane** is prepared in a volatile solvent such as hexane or dichloromethane.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column, such as one coated with polydimethylsiloxane, is typically employed for alkane separation.
- GC Conditions:
 - Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).
 - Oven Temperature Program: A temperature ramp is used to separate components based on their boiling points. A typical program might start at a low temperature (e.g., 50 °C),

hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

- Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
- MS Conditions:
 - Ionization: Electron ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.
 - Detector: An electron multiplier detects the ions.
- Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum provides its molecular weight and fragmentation pattern, which can be compared to library data for identification.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2,4,4-trimethylhexane**, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each wavelength. A background spectrum of the salt plates is recorded first and subtracted from the sample spectrum.
- Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds present in the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **2,4,4-trimethylhexane** is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition: The sample is placed in a strong magnetic field, and a radiofrequency pulse is applied. The instrument detects the signals emitted as the ^{13}C nuclei relax. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
- Data Analysis: The chemical shift of each peak in the ^{13}C NMR spectrum provides information about the electronic environment of the carbon atoms, allowing for the elucidation of the carbon skeleton.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,4-Trimethylhexane | C9H20 | CID 28024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexane, 2,4,4-trimethyl- [webbook.nist.gov]
- 3. english.gyig.cas.cn [english.gyig.cas.cn]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. Hexane, 2,4,4-trimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [2,4,4-Trimethylhexane chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091184#2-4-4-trimethylhexane-chemical-properties-and-structure\]](https://www.benchchem.com/product/b091184#2-4-4-trimethylhexane-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com